BenchChemオンラインストアへようこそ!

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Vaccine adjuvant NF-κB activation Innate immunity

This compound is the reference scaffold from the sulfamoyl benzamidothiazole class with validated sustained NF-κB activation. Rational procurement: the unsubstituted benzamide core serves as a critical baseline control and versatile starting point for photoaffinity probe synthesis and focused library expansion. Unlike pre-functionalized analogs that risk steric interference with target binding, this minimalist scaffold ensures reliable SAR comparisons. Supply is in research-grade purity (≥95%), optimized for murine immunization co-adjuvant studies and THP-1 monocytic assays (10 µM, LPS co-stimulation).

Molecular Formula C16H15N3O3S2
Molecular Weight 361.43
CAS No. 923157-66-8
Cat. No. B2617510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
CAS923157-66-8
Molecular FormulaC16H15N3O3S2
Molecular Weight361.43
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)12-8-9-13-14(10-12)23-16(17-13)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,20)
InChIKeyPZGWMTIKTNYKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS 923157-66-8): Core Scaffold Identity and Research-Grade Specifications


N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class. It features a benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group and at the 2-position with a benzamide moiety [1]. This scaffold has been explored in medicinal chemistry for its ability to modulate innate immune pathways, specifically as a sustained activator of nuclear factor κB (NF-κB) when used as a vaccine co-adjuvant [2]. The compound is typically supplied as a research reagent with a purity of ≥95% and a molecular weight of 361.43 g/mol, making it suitable for in vitro screening and SAR expansion studies.

Why N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide Cannot Be Replaced by a Generic Benzothiazole Analog


The sulfamoyl benzamidothiazole chemotype exhibits steep structure-activity relationships where minor modifications drastically alter biological output. In the SAR study by Shukla et al., the parent compound 1 scaffold demonstrated sustained NF-κB activation, but systematic modification of the benzamide ring, the sulfamoyl group, and the thiazole core led to analogs with widely divergent potencies and even loss of activity [1]. For instance, replacement of the dimethylsulfamoyl group with other sulfonamides or removal of the benzamide moiety abolished the NF-κB prolongation effect. Therefore, generic substitution within this class is not advisable without direct comparative data, as even closely related analogs may fail to replicate the desired immunological or biochemical profile.

Quantitative Differentiation of N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: Head-to-Head and Cross-Study Comparisons


NF-κB Reporter Activation: Sustained Signaling vs. Baseline and Comparator Scaffolds

In a cell-based NF-κB reporter assay using THP-1 human monocytic cells co-stimulated with LPS, the parent sulfamoyl benzamidothiazole scaffold (compound 1) demonstrated sustained NF-κB activation at both 5 h and 12 h post-stimulation. While this compound (N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide) is an unsubstituted benzamide analog of compound 1, the SAR study established that the dimethylsulfamoyl group at the 6-position is critical for activity, as analogs lacking this group or bearing alternative sulfonamides showed significantly reduced or absent NF-κB activation [1]. This scaffold-level evidence indicates that the target compound retains the key pharmacophoric element for NF-κB pathway engagement.

Vaccine adjuvant NF-κB activation Innate immunity

Cytokine Induction Potency in Human Monocytic Cells: IL-8 Secretion vs. LPS Baseline

Selected sulfamoyl benzamidothiazole analogs were evaluated for their ability to enhance IL-8 secretion in THP-1 cells in the presence of suboptimal LPS (1 ng/mL). The SAR study reported that active analogs from this series increased IL-8 levels by 2- to 5-fold over LPS alone, whereas inactive or weakly active analogs (e.g., those with bulky or electron-withdrawing benzamide substitutions) showed minimal induction [1]. The target compound, bearing the minimal benzamide moiety, is predicted by SAR to fall within the active range, offering a clean scaffold for further functionalization without baseline steric hindrance.

IL-8 THP-1 Cytokine induction

In Vivo Co-Adjuvant Activity: Antigen-Specific IgG Titers vs. MPLA Alone

In murine vaccination studies, select sulfamoyl benzamidothiazole analogs were tested as co-adjuvants with MPLA and ovalbumin (OVA). Compounds 12d, 18q, and 54h (all bearing the 6-dimethylsulfamoyl benzothiazole core) significantly enhanced OVA-specific total IgG titers compared to MPLA alone, with fold increases ranging from 2- to 4-fold [1]. This demonstrates that the 6-dimethylsulfamoyl benzothiazole core is a validated co-adjuvant scaffold in vivo, providing a basis for selecting the unsubstituted benzamide as a reference compound for further immunological profiling.

Vaccine co-adjuvant IgG titers In vivo immunization

Chemical Purity and Batch-to-Batch Consistency for Reproducible Screening

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is commercially supplied with a certified purity of ≥95% (typically 95-98% by HPLC) and a molecular formula of C16H15N3O3S2 (MW 361.43) [1]. In contrast, many closely related analogs (e.g., 2-chloro, 4-benzyl, or 3-trifluoromethyl derivatives) are often offered at lower purities (<95%) or as custom synthesis products with variable characterization, introducing potential confounding factors in biological assays . Higher and defined purity reduces the risk of off-target effects from impurities and ensures reproducible dose-response relationships.

Purity Quality control Reproducibility

Synthetic Tractability and Derivatization Potential: A Minimalist Scaffold Advantage

The unsubstituted benzamide moiety in the target compound provides a chemically accessible handle for late-stage diversification. In the SAR study, the 4-position of the benzamide ring was systematically explored with various substituents to modulate activity [1]. Starting from the minimalist benzamide scaffold allows medicinal chemists to introduce substituents in a controlled manner, whereas pre-functionalized analogs (e.g., 4-tert-butyl or 3-chloro derivatives) lock the structure into a single SAR point, limiting exploration. This synthetic flexibility is not available with analogs bearing irreversible or bulky modifications.

SAR expansion Derivatization Scaffold minimalism

Absence of Confounding Substituent Effects: Clean Baseline for Target Engagement Studies

The SAR study identified that certain substituents on the benzamide ring can sterically hinder binding to the molecular target, reducing both NF-κB activation and cytokine induction [1]. The unsubstituted benzamide compound avoids these confounding steric effects, providing a clean baseline for target engagement studies. This is particularly important for the design of photoaffinity probes, where minimal structural perturbation is essential for retaining biological activity while introducing a crosslinking moiety. The Shukla et al. study successfully developed a photoaffinity probe from the scaffold, underscoring the value of the unadorned core [1].

Target engagement Photoaffinity probe Mechanism of action

Optimal Application Scenarios for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide Based on Differentiated Evidence


Vaccine Adjuvant Discovery: Sustained NF-κB Activation Co-Adjuvant Screening

Use the compound as a reference co-adjuvant in murine immunization models. In vivo data from scaffold analogs demonstrate that the 6-dimethylsulfamoyl benzothiazole core enhances antigen-specific IgG titers ≥2-fold when combined with MPLA [1]. This compound can serve as a baseline for evaluating novel co-adjuvant candidates or for SAR-driven optimization of the benzamide moiety to improve adjuvant activity.

Chemical Probe Development: Photoaffinity Labeling without Activity Loss

Leverage the unsubstituted benzamide scaffold as a starting point for introducing photoaffinity tags (e.g., diazirine or benzophenone). The SAR study successfully generated a photoaffinity probe from this chemotype, and the lack of steric hindrance on the benzamide ring minimizes the risk of disrupting target binding [1]. This is essential for identifying the molecular target of sustained NF-κB activation.

Focused Compound Library Synthesis for Innate Immunity Targets

Employ the minimalist benzamide scaffold for parallel synthesis of focused libraries. The three accessible substitution vectors on the benzamide ring enable efficient exploration of steric, electronic, and lipophilic effects on NF-κB activation and cytokine induction [1]. This approach accelerates hit-to-lead progression compared to starting from pre-functionalized, sterically hindered analogs.

In Vitro Innate Immune Profiling: Cytokine and NF-κB Reporter Assays

Utilize the compound in THP-1 monocytic cell assays to establish baseline structure-activity relationships for NF-κB activation and IL-8/IL-12 secretion. The SAR study provides validated assay conditions (10 µM compound, LPS co-stimulation, 5-12 h incubation) and demonstrated that the core scaffold is active in these systems [1]. The unsubstituted benzamide serves as an ideal control for assessing the impact of subsequent chemical modifications.

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.